
Boc-GABA-OH
Overview
Description
Boc-GABA-OH (4-(tert-Butoxycarbonylamino)butyric acid) is a protected derivative of γ-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its molecular formula is C₉H₁₇NO₄ (average mass: 203.24 g/mol), and it features a tert-butoxycarbonyl (Boc) group protecting the amine functionality . This compound is widely used in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety to prevent unwanted side reactions during coupling steps . Key physical properties include a melting point of 55–59°C, boiling point of 78–82°C/0.2 mmHg, and solubility in polar aprotic solvents like DMF and DCM .
This compound is critical in synthesizing dendrimers, PROTAC linkers (e.g., UNC6852 targeting EED), and antimicrobial agents due to its bifunctional reactivity (carboxylic acid and Boc-protected amine) .
Preparation Methods
Standard Synthetic Route for Boc-GABA-OH
The synthesis of this compound follows a well-established protocol for introducing the tert-butoxycarbonyl (Boc) protecting group to the primary amine of GABA. The reaction leverages Boc anhydride (di-tert-butyl dicarbonate) under mildly basic conditions to achieve selective protection while preserving the carboxylic acid functionality .
Reaction Mechanism
-
Base Activation : GABA is dissolved in a biphasic solvent system (e.g., water/dioxane) and treated with sodium hydroxide to deprotonate the amino group.
-
Boc Protection : Boc anhydride is added dropwise, reacting with the free amine to form a stable carbamate bond.
-
Acidification : The reaction mixture is acidified to protonate the carboxylic acid, precipitating the product.
Key Reaction Parameters
Parameter | Details | Reference |
---|---|---|
Solvent System | Water/dioxane (1:1 v/v) | |
Temperature | 0–5°C (initial), then room temperature | |
Reaction Time | 12–24 hours | |
Yield | 70–85% (after purification) |
Optimization Strategies for Improved Efficiency
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state. However, water/dioxane remains preferred for its ability to minimize side reactions .
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, reducing reaction time to 8–10 hours .
-
Microwave Assistance : Controlled microwave irradiation (50°C, 30 min) achieves comparable yields while reducing energy input .
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >95% purity .
-
Column Chromatography : Silica gel eluted with chloroform/methanol (9:1) resolves residual Boc anhydride .
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
-
Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing batch variability.
-
In-Process Analytics : HPLC monitoring ensures intermediates remain within specification (e.g., <2% unreacted GABA) .
-
Waste Mitigation : Boc anhydride recovery systems via distillation cut raw material costs by 20–30% .
Characterization and Quality Control
This compound is validated through multi-technique analysis:
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.18 (t, 2H, NHCH₂), 2.28 (t, 2H, CH₂CO₂H) .
-
IR : 1685 cm⁻¹ (C=O stretch, carbamate), 1710 cm⁻¹ (C=O stretch, carboxylic acid) .
Physicochemical Properties
Property | Value | Reference |
---|---|---|
Melting Point | 55–57°C | |
Boiling Point | 78–82°C (0.2 mmHg) | |
Molecular Weight | 203.24 g/mol |
Applications in Peptide Synthesis
While beyond preparation methods, this compound’s utility underscores synthesis rigor:
Chemical Reactions Analysis
Types of Reactions: Boc-GABA-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield gamma-aminobutyric acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Deprotection: Gamma-aminobutyric acid.
Coupling: Peptides containing gamma-aminobutyric acid residues.
Scientific Research Applications
Applications in Drug Development
1. Peptide Synthesis:
Boc-GABA-OH is extensively used as a building block in peptide synthesis. The Boc protecting group allows for selective reactions without interference from the amine functionality, facilitating the formation of peptide bonds with other amino acids or peptides. This property is crucial for developing peptide-based therapeutics aimed at various medical conditions.
2. PROTAC Linker:
this compound serves as a linker in proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells. For instance, it has been utilized in synthesizing UNC6852, targeting specific proteins involved in embryonic development.
3. GABA Receptor Modulation:
Research indicates that derivatives of this compound can influence GABAergic signaling pathways, potentially impacting conditions such as anxiety and epilepsy. Although this compound itself does not exhibit direct neurotransmitter activity, its structural modifications can enhance binding affinity to GABA receptors, leading to therapeutic effects .
Biological Research Applications
1. Interaction Studies:
Studies have shown that this compound interacts with various biological targets, particularly GABA receptors. These interactions are vital for understanding how modifications to the GABA structure can affect pharmacological profiles and enhance therapeutic efficacy.
2. Analgesic Research:
Research involving analgesic α-conotoxins has demonstrated that activation of GABA B receptors is necessary for modulating calcium channels involved in pain signaling pathways. This finding highlights the potential role of this compound derivatives in developing new analgesic medications .
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and its analogs:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Gamma-Aminobutyric Acid | No protecting groups | Naturally occurring neurotransmitter |
N-Boc-gamma-Aminobutyric Acid | Contains Boc group | Enhanced stability for peptide synthesis |
Fmoc-Gamma-Aminobutyric Acid | Fmoc protecting group | Primarily used in solid-phase peptide synthesis |
4-Amino-5-(2-methylpropan-2-yl)oxy-5-oxopentanoic acid | Contains additional oxo group | Potentially different biological activity |
This comparison illustrates the unique advantages of this compound in synthetic chemistry and drug development contexts.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the efficacy of compounds derived from this compound:
- Inhibition Studies: A study on ureido-substituted sulfonamides derived from this compound showed moderate to excellent inhibition of various human carbonic anhydrase isoforms, indicating potential therapeutic applications in treating disorders related to carbonic anhydrase activity .
- Pharmacological Properties: Investigations into novel esters based on GABA derivatives have revealed anticonvulsant and analgesic properties, further supporting the utility of this compound in pharmacological research .
Mechanism of Action
The mechanism of action of Boc-GABA-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function of gamma-aminobutyric acid during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino group .
Comparison with Similar Compounds
Structural and Functional Analogues
Boc-GABA-OH is compared below with structurally related compounds: GABA , Boc-β-Ala-OH , and hydroxyl-modified GABA (GABA-OH) .
Table 1: Structural and Physicochemical Properties
Key Observations :
- Protection Strategy : Unlike GABA, this compound’s Boc group enhances stability during synthetic steps (e.g., coupling reactions) and allows selective deprotection under acidic conditions (e.g., TFA) .
- Chain Length : Compared to Boc-β-Ala-OH (β-alanine derivative), this compound’s γ-position amine provides a longer spacer, influencing dendrimer branching and PROTAC linker flexibility .
- Reactivity : GABA-OH’s hydroxyl group introduces additional polarity and reactivity, enabling conjugation with biomolecules, whereas this compound’s Boc group necessitates deprotection for further functionalization .
Key Findings :
- Dendrimer Synthesis : this compound exhibited superior coupling efficiency (~90% yield) compared to cationic PAMAM dendrimers, attributed to its neutral charge and water-soluble byproducts .
- PROTAC Development : this compound’s spacer length optimized EED-targeting PROTACs (e.g., UNC6852), outperforming shorter linkers in cellular permeability .
- Limitations : Free GABA’s lack of protection limits its use in complex syntheses, requiring additional steps for amine activation .
Biological Activity
Boc-GABA-OH, or 4-[(tert-butoxycarbonyl)amino]butanoic acid, is a derivative of gamma-aminobutyric acid (GABA) that plays a significant role in organic chemistry and neurobiology. This compound is primarily utilized in peptide synthesis due to its protective Boc group, which enhances stability and allows for controlled reactions. The biological activity of this compound is largely tied to its parent compound, GABA, which functions as a principal inhibitory neurotransmitter in the central nervous system (CNS). This article explores the biological activity of this compound, its synthesis, applications, and relevant research findings.
This compound has a molecular formula of and a molecular weight of approximately 203.236 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 78-82 ºC |
Melting Point | 55-59 ºC |
Flash Point | 113 ºC |
These properties contribute to its utility in various chemical reactions and biological applications.
Synthesis
The synthesis of this compound typically involves several steps that ensure the stability of the Boc group during subsequent reactions. The general process includes:
- Protection of the Amino Group : The amino group of GABA is protected using the tert-butoxycarbonyl (Boc) group.
- Coupling Reactions : The protected amino acid can then be coupled with other amino acids to form peptides.
- Deprotection : The Boc group can be selectively removed under mild acidic conditions to reveal the free amino group for further reactions.
This method is favored for its efficiency and ability to produce high-purity compounds suitable for biological studies.
Biological Activity
This compound exhibits biological activity primarily through its relationship with GABAergic signaling pathways. While this compound itself does not directly act as a neurotransmitter, it serves as a precursor for compounds that do influence GABA receptor activity. Research indicates that modifications to the GABA structure can enhance binding affinity to GABA receptors and alter pharmacological profiles.
GABA acts by inducing hyperpolarization of neuronal membranes, thus inhibiting neuronal excitability. This mechanism is crucial in managing conditions such as anxiety, epilepsy, and other neurological disorders. Studies have shown that compounds targeting GABA receptors can lead to therapeutic effects in these conditions:
- Anxiety Disorders : GABAergic compounds are often used in the treatment of anxiety due to their calming effects on the CNS.
- Epilepsy : Enhancing GABAergic signaling can help control seizures by stabilizing neuronal excitability.
- Pain Management : GABA esters have been proposed as potential treatments for central pain syndromes by enhancing inhibitory signaling in affected areas.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and related compounds:
- GABA Esters in Pain Management : Research has indicated that certain GABA esters can penetrate the blood-brain barrier (BBB) more effectively than free GABA, suggesting potential applications in treating central pain conditions .
- Neuroprotective Effects : In animal models, derivatives of GABA have shown promise in reducing neuroinflammation and providing neuroprotective effects against hypoxic-ischemic injury .
- Prodrug Development : Novel prodrugs combining GABA with other pharmacologically active compounds have been synthesized to enhance therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. How can I design a robust experimental protocol for synthesizing Boc-GABA-OH, ensuring reproducibility?
- Methodological Answer : Follow a structured approach:
Literature Review : Identify established synthetic routes (e.g., carbodiimide coupling or solid-phase peptide synthesis) and compare yields, side reactions, and purification challenges .
Replicates : Perform ≥3 independent syntheses to assess variability in yield and purity .
Documentation : Record precise conditions (temperature, solvent ratios, reaction time) and characterize intermediates via NMR or LC-MS to validate each step .
Validation : Compare your spectral data (e.g., H NMR, IR) with published reference spectra to confirm structural fidelity .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Prioritize:
- HPLC/LC-MS : Quantify purity and detect byproducts (e.g., deprotected GABA or Boc-group hydrolysis) .
- NMR Spectroscopy : Use H and C NMR to confirm the Boc-protected amine and carboxylic acid groups. Cross-reference coupling constants with literature to identify stereochemical anomalies .
- Melting Point Analysis : Compare observed values with literature to detect impurities (>5% deviation warrants re-purification) .
Q. How do I assess the stability of this compound under varying storage conditions?
- Methodological Answer :
Controlled Degradation Studies : Expose the compound to stressors (light, humidity, temperature gradients) and monitor degradation via HPLC at intervals (0, 7, 30 days) .
Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can I resolve contradictions between observed and theoretical spectral data for this compound?
- Methodological Answer :
Error Source Identification : Check for solvent impurities, incorrect integration (NMR), or column degradation (HPLC) .
Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to identify misassignments .
Collaborative Analysis : Share raw data with peers to rule out instrumentation bias .
Q. What strategies optimize this compound’s solubility for in vitro bioactivity assays without compromising stability?
- Methodological Answer :
Co-Solvent Screening : Test DMSO, ethanol, or PEG-based systems at ≤1% v/v to avoid denaturing biological targets .
pH Adjustment : Use buffer systems (e.g., PBS at pH 7.4) to ionize the carboxylic acid group, enhancing aqueous solubility .
Stability Monitoring : Perform LC-MS post-solubilization to detect hydrolysis or aggregation .
Q. How should I design a study to investigate this compound’s role in modulating neurotransmitter release, addressing potential data variability?
- Methodological Answer :
Hypothesis Framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope (e.g., “Does this compound inhibit glutamate release in hippocampal neurons via presynaptic Ca modulation?”) .
Controls : Include vehicle-only, positive (e.g., gabapentin), and negative controls (e.g., GABA unprotected) .
Statistical Power : Use a priori power analysis to determine sample size (n ≥ 6 replicates/group) and apply ANOVA with post-hoc corrections for multiple comparisons .
Q. How can I integrate computational modeling (e.g., molecular docking) with experimental data to predict this compound’s binding affinity to GABA receptors?
- Methodological Answer :
Model Selection : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, cross-validated with mutagenesis data .
Experimental Correlation : Compare docking scores (e.g., binding energy) with IC values from radioligand assays .
Limitations : Address force field inaccuracies and solvent effects in the discussion .
Q. Data Analysis & Interpretation
Q. What frameworks are recommended for analyzing contradictory results in this compound’s metabolic stability across studies?
- Methodological Answer :
Systematic Review : Use PRISMA guidelines to map variability sources (e.g., hepatocyte source, incubation time) .
Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I statistic) and identify outliers .
Q. How do I ensure my research on this compound adheres to ethical standards in data reporting?
- Methodological Answer :
Transparency : Disclose all synthetic attempts, including failed reactions, in supplementary materials .
Bias Mitigation : Use blind data analysis (e.g., spectra interpreted by a third party) and declare conflicts of interest .
Q. Tables for Reference
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDJWBGOQFTDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304045 | |
Record name | n-boc-gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-38-9 | |
Record name | 57294-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-boc-gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.